L-sorbosone

Vue d'ensemble

Description

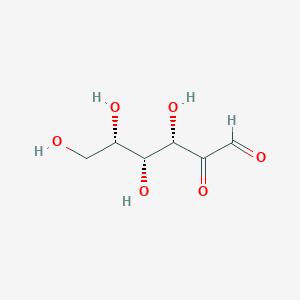

L-sorbosone: is an organic compound that plays a crucial role as an intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in plants and certain microorganisms. It is a sugar derivative, specifically a ketose, and is involved in various biochemical pathways. Its chemical structure is characterized by the presence of multiple hydroxyl groups, making it highly reactive and versatile in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-sorbosone can be synthesized through several methods, primarily involving the oxidation of L-sorbose. One common method involves the use of L-sorbose dehydrogenase, an enzyme that catalyzes the oxidation of L-sorbose to this compound. This reaction typically requires specific conditions, such as the presence of cofactors like NAD+ or NADP+, and is often carried out in aqueous solutions at controlled temperatures and pH levels .

Industrial Production Methods

In industrial settings, this compound is produced through microbial fermentation processes. Certain bacteria, such as Gluconobacter species, are employed to convert L-sorbose to this compound. These bacteria possess the necessary enzymes to facilitate this conversion efficiently. The fermentation process is optimized by controlling factors such as temperature, pH, and nutrient availability to maximize yield .

Analyse Des Réactions Chimiques

Types of Reactions

L-sorbosone undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce 2-keto-L-gulonic acid, a key intermediate in the industrial production of L-ascorbic acid.

Reduction: It can be reduced back to L-sorbose under specific conditions.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and specific enzymes like L-sorbose dehydrogenase.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be employed to introduce new functional groups.

Major Products

2-keto-L-gulonic acid: A major product formed through the oxidation of this compound.

L-sorbose: Formed through the reduction of this compound.

Applications De Recherche Scientifique

Biochemical Pathway to Vitamin C

L-sorbosone is primarily recognized as an intermediate in the bio-oxidation of D-sorbitol to 2-keto-L-gulonic acid (2-KLG), which is a direct precursor for L-ascorbic acid production. The conversion process involves several enzymatic reactions, where L-sorbose is oxidized to this compound, and subsequently to 2-KLG. This pathway is crucial for industrial applications since it provides a more efficient route for vitamin C synthesis compared to traditional methods that rely on multiple steps and raw materials.

Industrial Production of L-ascorbic Acid

The production of L-ascorbic acid from D-sorbitol through this compound has gained attention due to its potential for high yield and efficiency. Recent studies have demonstrated that engineered strains of Gluconobacter oxydans can convert D-sorbitol into L-sorbose and then into this compound, achieving conversion rates nearing 100% under optimized conditions . This biotechnological approach not only enhances the production efficiency but also reduces costs associated with raw materials.

Enzymatic Applications

This compound dehydrogenase (SNDH) is a key enzyme that catalyzes the conversion of L-sorbose to this compound. Research has focused on improving the activity and specificity of this enzyme through genetic engineering and high-throughput screening techniques. For instance, the identification of more efficient SNDH variants can lead to increased yields of this compound, facilitating its use in subsequent steps of vitamin C synthesis .

Case Study 1: Engineering Gluconobacter oxydans

A study reported the systematic engineering of Gluconobacter oxydans to enhance the production of L-sorbose and subsequently this compound. By optimizing fermentation conditions and employing metabolic engineering strategies, researchers achieved a titer of 298.61 g/L of L-sorbose, demonstrating the potential for large-scale industrial applications .

Case Study 2: Screening for Dehydrogenase Activity

Another study developed a novel screening method to isolate microorganisms capable of producing this compound dehydrogenase. By using minimal media containing 2-KLG as the sole carbon source, researchers identified several strains with significant enzyme activity, highlighting the diversity of microbial sources that can be exploited for biotechnological applications .

Mécanisme D'action

L-sorbosone exerts its effects primarily through its role as an intermediate in the biosynthesis of L-ascorbic acid. The conversion of this compound to 2-keto-L-gulonic acid involves specific enzymes that facilitate the oxidation process. These enzymes, such as L-sorbose dehydrogenase, act on the hydroxyl groups of this compound, leading to the formation of the keto group in 2-keto-L-gulonic acid. This pathway is crucial for the production of vitamin C in plants and certain microorganisms .

Comparaison Avec Des Composés Similaires

L-sorbosone can be compared with other similar compounds, such as:

D-glucosone: Another sugar derivative involved in the biosynthesis of L-ascorbic acid. Unlike this compound, D-glucosone is derived from glucose and follows a different biosynthetic pathway.

L-sorbose: The precursor of this compound, which undergoes oxidation to form this compound.

2-keto-L-gulonic acid: The product of this compound oxidation, which is a direct precursor to L-ascorbic acid.

This compound is unique due to its specific role in the biosynthesis of L-ascorbic acid and its involvement in various biochemical pathways. Its reactivity and versatility make it a valuable compound in both research and industrial applications .

Activité Biologique

L-sorbosone is a significant compound in biochemical pathways, particularly in the production of vitamin C (ascorbic acid) from L-sorbose. This article explores the biological activity of this compound, detailing its enzymatic conversions, metabolic pathways, and potential applications in biotechnology.

Overview of this compound

This compound is an intermediate in the biosynthesis of 2-keto-L-gulonic acid (2-KGA), which is a precursor for vitamin C. The compound is produced through the oxidation of L-sorbose and can be further converted into L-ascorbic acid via specific dehydrogenases.

Enzymatic Conversion Pathways

Key Enzymes Involved:

- L-Sorbose Dehydrogenase (SDH) : This enzyme catalyzes the conversion of L-sorbose to this compound. It has been identified in various microorganisms, including Gluconobacter oxydans and Ketogulonicigenium vulgare.

- This compound Dehydrogenase (SNDH) : Isolated from K. vulgare, this enzyme directly converts this compound to L-ascorbic acid and 2-KGA. It contains pyrroloquinoline quinone (PQQ) as a cofactor and exhibits dual substrate specificity.

Enzymatic Activity and Characterization

A study identified SNDH as a homooligomer with a molecular weight of approximately 75 kDa. The enzyme demonstrated optimal activity at pH levels between 7.0 and 9.0 and was inhibited by metal chelators like EDTA .

Case Studies

- Microbial Screening for Dehydrogenases :

- Production Efficiency :

Data Table: Summary of Enzymatic Conversions

| Enzyme | Substrate | Product | Source Organism | Molecular Weight |

|---|---|---|---|---|

| L-Sorbose Dehydrogenase | L-Sorbose | This compound | Gluconobacter oxydans | ~135 kDa |

| This compound Dehydrogenase | This compound | L-ascorbic acid | Ketogulonicigenium vulgare | ~75 kDa |

| 2-KGA |

Implications for Biotechnology

The efficient conversion of L-sorbose to vitamin C via this compound presents significant industrial applications, particularly in the food and pharmaceutical sectors. Understanding the enzymatic mechanisms allows for the engineering of more effective microbial strains for large-scale production.

Propriétés

IUPAC Name |

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49865-02-3 | |

| Record name | Sorbosone, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049865023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORBOSONE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9VR049A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.